ACE Inhibitory Potency of Tyr-Arg-Tyr Compared to Three Structurally Analogous Tyrosine-Terminal Tripeptides
In a direct head-to-head in vitro ACE inhibition assay, the tripeptide Tyr-Arg-Tyr (YRY) exhibited an IC₅₀ value of 272.61 μmol/L. When compared to three other C-terminal tyrosine tripeptides evaluated under identical experimental conditions, YRY showed 2.4-fold lower potency than the most active analog RFY (Arg-Phe-Tyr, IC₅₀ = 101.00 μmol/L) and 2.4-fold higher potency than the least active comparator within this set [1].
| Evidence Dimension | ACE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | YRY (Tyr-Arg-Tyr): IC₅₀ = 272.61 μmol/L |
| Comparator Or Baseline | RWY (Arg-Trp-Tyr): IC₅₀ = 228.67 μmol/L; FRY (Phe-Arg-Tyr): IC₅₀ = 113.10 μmol/L; RFY (Arg-Phe-Tyr): IC₅₀ = 101.00 μmol/L |
| Quantified Difference | YRY is 2.4-fold less potent than RFY; 2.4-fold more potent than the lowest comparator in the group. |
| Conditions | In vitro ACE inhibition assay using purified angiotensin-converting enzyme; tripeptides synthesized to >95% purity; IC₅₀ determined spectrophotometrically. |
Why This Matters
YRY occupies an intermediate potency position among C-terminal tyrosine tripeptides, making it useful as a reference compound for SAR studies where both potency and specific structural features (central arginine with flanking tyrosines) are required.
- [1] Sun C, Chen W, Chen Y, et al. Virtual Screening of ACE Inhibitory Tripeptides Containing Tyrosine Residues Based on Molecular Docking. Science and Technology of Food Industry, 2021, 42(16): 20–27. doi:10.13386/j.issn1002-0306.2021030111 View Source
